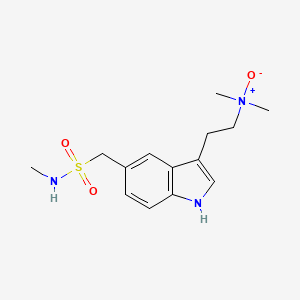

Sumatriptan N-Oxide

説明

Sumatriptan is used to treat acute migraine headaches in adults. It is not used to prevent migraine headaches and is not used for cluster headaches. Sumatriptan works in the brain to relieve the pain from migraine headaches. It belongs to the group of medicines called triptans .

Synthesis Analysis

Sumatriptan is synthesized using a variety of methods. One study investigated the production of nitric oxide synthase (NOS) enzymes in the brain stem of adolescent rats, using an experimental model of migraine, and the effect of sumatriptan pretreatment on the production of the NOS enzymes . Another study synthesized magnesium oxide (MgO) nanoparticles using mahua flower extracts for the delivery of sumatriptan .Molecular Structure Analysis

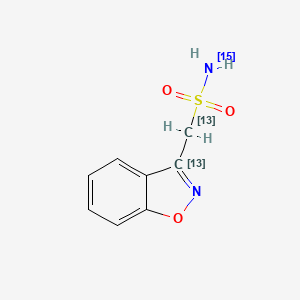

The molecular formula of Sumatriptan is C14H21N3O2S. It is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) on intracranial blood vessels and sensory nerves of the trigeminal system .Chemical Reactions Analysis

Sumatriptan interacts with various substances. For instance, the risk or severity of vasospastic reactions can be increased when Sumatriptan is combined with Rizatriptan .Physical And Chemical Properties Analysis

Sumatriptan N-Oxide has a molecular formula of C14H21N3O3S and a molecular weight of 311.4 .科学的研究の応用

Synergistic Action of Sumatriptan Delivery and Targeting Magnesium Deficiency

This research focuses on the delivery of Sumatriptan succinate (SS), an anti-migraine drug, using green synthesized magnesium oxide (MgO) nanoparticles. The nanoparticles were synthesized using mahua (Madhuca longifolia) flower extracts by solvent evaporation .

Experimental Procedure: The drug loading of SS was optimized using MINITAB’s response surface methodology (RSM) Box Behnken model (BBD) model . The optimized parameters consisted of 23.53 mg of nanoparticles, a loading time of 6 h, and a pH of 9, yielding the experimental drug loading efficiency 47% .

Results: The study found that the SS release increases as pH decreases, which is attributed to the dissolution of MgO nanoparticles . The release data obtained adhered to the Higuchi model, which suggests that the release of the drug is based on diffusion . This finding is particularly advantageous for the controlled release of an anti-migraine drug .

Metabolism of Sumatriptan

Sumatriptan is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) and not by cytochrome P450 (CYP)-mediated demethylation .

作用機序

Target of Action

Sumatriptan N-Oxide primarily targets the serotonin (5-HT) receptors , specifically the 5-HT 1B and 5-HT 1D receptors . These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system . Their role is crucial in the regulation of cranial blood vessel diameter and the release of pro-inflammatory neuropeptides .

Mode of Action

As an agonist of 5-HT 1B and 5-HT 1D receptors, Sumatriptan N-Oxide interacts with these targets, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides . This interaction results in changes such as decreased carotid arterial blood flow, but increased blood flow velocity in the internal carotid artery and middle .

Biochemical Pathways

The action of Sumatriptan N-Oxide affects several biochemical pathways. It is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . The downstream effects include the production of an indole acetic acid metabolite, which is inactive and undergoes ester glucuronide conjugation .

Pharmacokinetics

The pharmacokinetic properties of Sumatriptan N-Oxide are distinct. The bioavailability of oral formulations ranges between 14% (for sumatriptan) and 74% (for naratriptan), and their elimination half-life ranges from 2 hours (for sumatriptan and rizatriptan) to 25 hours (for frovatriptan) . These properties significantly impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of Sumatriptan N-Oxide’s action are primarily related to its ability to relieve migraines and cluster headaches . By causing vasoconstriction and reducing neurogenic inflammation associated with antidromic neuronal transmission, it correlates with relief of migraine .

Action Environment

The action, efficacy, and stability of Sumatriptan N-Oxide can be influenced by environmental factors. For instance, a study found that the release of Sumatriptan from MgO nanoparticles increases as pH decreases, attributed to the dissolution of MgO nanoparticles . This suggests that the compound exhibits varied behavior at different pH levels, which could potentially affect its therapeutic efficacy .

Safety and Hazards

Sumatriptan N-Oxide can cause serious eye damage. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYJEBKFWDYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175429 | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sumatriptan N-Oxide | |

CAS RN |

212069-94-8 | |

| Record name | Sumatriptan N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR-112504 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-112504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V0XCT6AGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)